

# Application Notes and Protocols: Ammonium Hexachloroiridate(III) in C-H Activation Reactions

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Compound of Interest		
Compound Name:	Ammonium hexachloroiridate(III) hydrate	
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These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium hexachloroiridate(III) as a precursor for generating a highly efficient catalyst for C-H activation reactions. The focus is on the synthesis of the versatile pentamethylcyclopentadienyl iridium(III) chloride dimer, [Cp\*IrCl2]2, and its subsequent application in the C-H borylation of aromatic compounds—a cornerstone transformation in modern synthetic chemistry and drug discovery.

## Introduction

Direct C-H bond functionalization is a powerful strategy that streamlines the synthesis of complex organic molecules by converting ubiquitous C-H bonds into valuable C-C, C-N, C-O, or C-X bonds. Iridium-based catalysts have emerged as particularly effective for a wide range of C-H activation reactions due to their high reactivity, functional group tolerance, and unique selectivity. While various iridium precursors are available, this document outlines a practical approach starting from iridium(III) chloride hydrate, a common derivative of ammonium hexachloroiridate(III), to generate the active catalytic species for C-H borylation.



# Precatalyst Synthesis: Pentamethylcyclopentadienyl Iridium(III) Chloride Dimer ([Cp\*IrCl<sub>2</sub>]<sub>2</sub>)

The dimeric iridium complex, [Cp\*IrCl<sub>2</sub>]<sub>2</sub>, is a bright orange, air-stable solid that serves as a crucial precatalyst for numerous C-H activation reactions. Its synthesis from hydrated iridium trichloride and pentamethylcyclopentadiene is a well-established and reliable procedure.[1]

## Experimental Protocol: Synthesis of [Cp\*IrCl2]2

#### Materials:

- Hydrated Iridium Trichloride (IrCl<sub>3</sub>·xH<sub>2</sub>O)
- Pentamethylcyclopentadiene (Cp\*H)
- Methanol (MeOH), anhydrous
- · Argon or Nitrogen gas supply
- Schlenk flask or similar reaction vessel with condenser
- Magnetic stirrer and heating mantle
- Standard glassware for filtration and washing

#### Procedure:

- To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add hydrated iridium trichloride (1.0 equiv) and pentamethylcyclopentadiene (2.0 equiv).
- Add anhydrous methanol to the flask to form a stirrable suspension.
- Heat the reaction mixture to reflux with vigorous stirring. The reaction progress is typically
  indicated by a color change and the precipitation of the orange product. The reaction is
  generally run for 24-48 hours.



- After the reaction is complete, allow the mixture to cool to room temperature.
- Collect the orange precipitate by filtration.
- Wash the solid sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and impurities.
- Dry the resulting bright orange solid under vacuum to yield [Cp\*IrCl2]2.

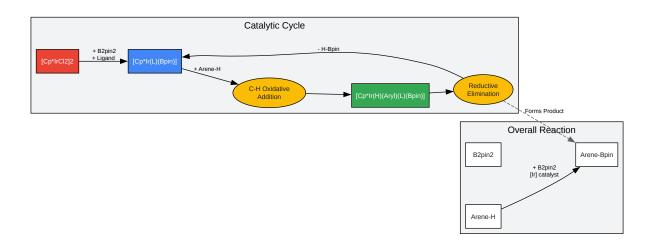
Expected Yield: 75-85%

# Application in C-H Activation: Iridium-Catalyzed Borylation of Arenes

Iridium-catalyzed C-H borylation is a powerful method for the synthesis of aryl and heteroaryl boronate esters, which are versatile building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The [Cp\*IrCl<sub>2</sub>]<sub>2</sub> dimer, in combination with a bipyridine ligand, is an effective catalyst for this transformation.

## **Signaling Pathway of Catalytic C-H Borylation**



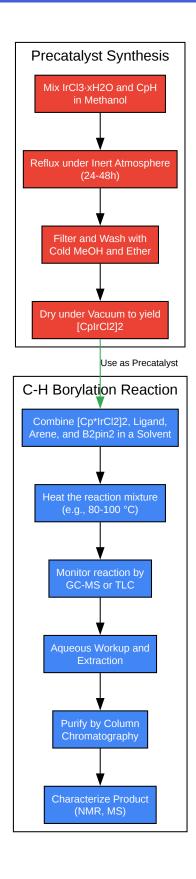


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Caption: Catalytic cycle for iridium-catalyzed C-H borylation.

# **Experimental Workflow**





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Caption: Experimental workflow for precatalyst synthesis and C-H borylation.



## **Experimental Protocol: C-H Borylation of Benzene**

#### Materials:

- [Cp\*IrCl2]2 (precatalyst)
- 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)
- Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>)
- Benzene (substrate and solvent)
- Anhydrous solvent (e.g., cyclohexane or THF, if not using benzene as solvent)
- Schlenk tube or sealed reaction vessel
- Magnetic stirrer and heating block or oil bath

#### Procedure:

- In a glovebox or under an inert atmosphere, add [Cp\*IrCl<sub>2</sub>]<sub>2</sub> (1.5 mol%), dtbpy (3.0 mol%), and B<sub>2</sub>pin<sub>2</sub> (1.2 equiv) to a Schlenk tube.
- Add benzene (1.0 equiv) as the substrate and solvent. If the substrate is a solid, use a suitable anhydrous solvent like cyclohexane.
- Seal the reaction vessel and heat the mixture to 80-100 °C with stirring.
- Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.



## **Quantitative Data for C-H Borylation of Various Arenes**

Entry	Arene Substra te	Catalyst Loading (mol%)	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Benzene	1.5	dtbpy	Benzene	80	16	95
2	Toluene	1.5	dtbpy	Cyclohex ane	100	12	92 (p:m = 9:1)
3	Anisole	2.0	dtbpy	Cyclohex ane	100	24	88 (p:m = 10:1)
4	Chlorobe nzene	2.0	dtbpy	Cyclohex ane	100	24	85 (p:m = 8:1)
5	Pyridine	3.0	dtbpy	Cyclohex ane	120	48	65 (at C- 3/C-5)

Note: Yields are isolated yields after purification. The regioselectivity is influenced by steric and electronic factors.

## Conclusion

Ammonium hexachloroiridate(III), through its conversion to intermediates like iridium(III) chloride hydrate, serves as a valuable starting material for the synthesis of highly active iridium precatalysts for C-H activation. The protocol for the synthesis of [Cp\*IrCl2]2 and its subsequent application in the C-H borylation of arenes demonstrates a robust and versatile methodology for the preparation of key synthetic intermediates. These procedures are amenable to a wide range of substrates and are of significant interest to researchers in organic synthesis and drug development.

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## References

- 1. Pentamethylcyclopentadienyl iridium dichloride dimer Wikipedia [en.wikipedia.org]
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